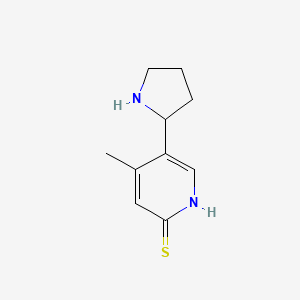![molecular formula C27H16BrN3S B11827045 2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromodibenzo[b,d]thiophene moiety linked to a diphenyl-1,3,5-triazine core, making it a valuable candidate for research in organic electronics, photonics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,d]thiophene followed by coupling with diphenyl-1,3,5-triazine. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photonics: Its unique electronic properties make it suitable for use in photonic devices, including lasers and photodetectors.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and optical properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Mécanisme D'action
The mechanism of action of 2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic structure allows it to efficiently transport charge carriers, enhancing the performance of devices like OLEDs and OFETs. In biological systems, its fluorescent properties enable it to act as a marker, allowing researchers to track and visualize specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromodibenzo[b,d]thiophene: This compound shares the bromodibenzo[b,d]thiophene moiety but lacks the diphenyl-1,3,5-triazine core.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have similar structural features and are used in organic semiconductors.
Uniqueness
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of the bromodibenzo[b,d]thiophene moiety and the diphenyl-1,3,5-triazine core. This unique structure imparts distinct electronic and optical properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C27H16BrN3S |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
2-(8-bromodibenzothiophen-1-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H16BrN3S/c28-19-14-15-22-21(16-19)24-20(12-7-13-23(24)32-22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
Clé InChI |
PCHKUYAJRWLDOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)SC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)




![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)


![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)




